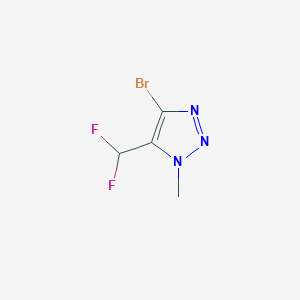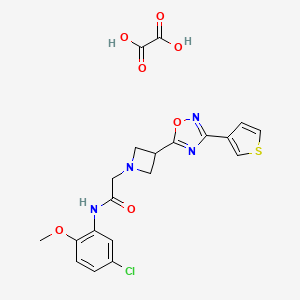![molecular formula C13H18N4 B2650995 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1087608-37-4](/img/structure/B2650995.png)
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring system with two nitrogen atoms . This compound is part of a larger class of molecules known as imidazopyridines, which have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imatinib, a drug used in the treatment of chronic myeloid leukemia (CML), involves a similar compound. The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the condensation of aromatic amines with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the imidazole ring and the piperazine ring. These rings are known for their flat and rigid structure, thermal stability, and ability to form chelate structures with some metal ions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse due to the presence of the imidazole and piperazine rings. These rings can participate in a variety of reactions, including condensation reactions and reactions with various functional groups .Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibitory Activities
Research has explored the synthesis of benzimidazole derivatives containing either a piperazine or morpholine skeleton, demonstrating their potent in vitro antioxidant activities and glucosidase inhibitory potential. These compounds are synthesized through a 'one-pot' nitro reductive cyclization reaction and show significant scavenging activity, indicating their potential utility in developing therapeutic agents targeting oxidative stress-related diseases and diabetes mellitus (Özil, Baltaş, & Parlak, 2018).
Antimicrobial Properties
The synthesis of new benzimidazole analogs targeting antimycobacterial activity has been reported. These efforts aim to design compounds with better pharmacokinetic profiles and lower toxicity than existing drugs, showing promise against drug-resistant Mycobacterium tuberculosis strains. This research demonstrates the potential of benzimidazole derivatives in treating tuberculosis, highlighting the need for continuous development of antimicrobial agents (Wavhale et al., 2017).
Anti-inflammatory Applications
Benzimidazole derivatives have been synthesized and tested for their anti-inflammatory activity using in vivo models. Some compounds demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).
Corrosion Inhibition
Studies have also investigated benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. These compounds exhibit excellent corrosion inhibition efficiency, suggesting their application in industrial settings to protect metals from corrosive damage. This research provides insights into developing new materials for extending the lifespan of metal-based structures (Yadav et al., 2016).
Ferroelectric and Antiferroelectric Properties
Research into the ferroelectric and antiferroelectric properties of benzimidazoles reveals their potential in developing lead- and rare-metal-free ferroelectric devices. The structural diversity of benzimidazoles, including their stable imidazole unit, enables the formation of dipolar chains that can be electrically switchable through proton tautomerization, presenting a novel approach to ferroelectric device design (Horiuchi et al., 2012).
Wirkmechanismus
While the exact mechanism of action of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is not clear from the available literature, imidazopyridines have been found to act via various mechanisms. For instance, they have been found to inhibit T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase, and enoyl acyl reductase .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the biological potential of imidazopyridines, there is a need for more research into these compounds and their derivatives .
Eigenschaften
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBYFYULCGUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2650914.png)
![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)


![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)
